Product packaging for Iron(3+)(Cat. No.:CAS No. 20074-52-6)

Iron(3+)

Cat. No.: B1220093
CAS No.: 20074-52-6
M. Wt: 55.84 g/mol
InChI Key: VTLYFUHAOXGGBS-UHFFFAOYSA-N
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Description

The Iron(3+) cation (Fe³⁺), or ferric ion, is a fundamental chemical entity critical across diverse scientific disciplines. Its key research value lies in its essential role in biological systems and its utility in material science. In biochemistry and cell biology, Fe³⁺ is indispensable for studying cellular iron metabolism, where it is bound by circulating transferrin and internalized by cells via transferrin receptor-mediated endocytosis . It serves as a cofactor in numerous enzymes involved in oxygen transport, DNA synthesis, and electron transfer within the respiratory chain . Consequently, it is a vital component in cell culture media for maintaining healthy iron-dependent cellular processes. Dysregulation of Fe³⁺ homeostasis is a subject of intense investigation, as its deficiency leads to anemia, while its overload can generate destructive reactive oxygen species via Fenton reactions, contributing to oxidative stress and pathologies like neurodegenerative diseases . In chemical sensing and materials science, the paramagnetic Fe³⁺ ion is a prime target for developing selective fluorescent molecular probes. These tools exploit the ion's ability to quench or alter the fluorescence of organic fluorophores, enabling sensitive and quantitative detection in environmental and biological samples . Furthermore, Fe³⁺ is widely used in synthesizing functional materials, most notably as a cross-linking agent for alginate hydrogels. The unique coordination chemistry of Fe³⁺ with guluronate blocks of alginate forms hydrogels with enhanced mechanical strength, redox sensitivity, and photosensitivity, making them valuable for drug delivery systems, tissue engineering scaffolds, and contaminant removal applications . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe+3 B1220093 Iron(3+) CAS No. 20074-52-6

Properties

Key on ui mechanism of action

Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group.

CAS No.

20074-52-6

Molecular Formula

Fe+3

Molecular Weight

55.84 g/mol

IUPAC Name

iron(3+)

InChI

InChI=1S/Fe/q+3

InChI Key

VTLYFUHAOXGGBS-UHFFFAOYSA-N

SMILES

[Fe+3]

Canonical SMILES

[Fe+3]

boiling_point

1535

melting_point

1538 °C

Other CAS No.

20074-52-6

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Comparison with Similar Compounds

Iron(III) Oxide (Fe₂O₃) vs. Magnetite (Fe₃O₄)

Property Fe₂O₃ (Hematite) Fe₃O₄ (Magnetite)
Oxidation State Fe³⁺ Fe²⁺/Fe³⁺ mixed
Magnetism Antiferromagnetic Ferrimagnetic
Crystal Structure Hexagonal (α-phase) Cubic inverse spinel
Synthesis Thermal oxidation of Fe₃O₄ at 900°C Co-precipitation, hydrothermal methods
Applications Pigments, catalysts MRI contrast agents, data storage

Fe₃O₄ exhibits higher electrical conductivity and biocompatibility, making it suitable for biomedical applications, while Fe₂O₃’s thermal stability favors high-temperature processes .

Iron(III) vs. Aluminum(III) Oxides

Property Fe₂O₃ Al₂O₃ (Alumina)
Acidity Moderate Lewis acid Strong Lewis acid
Thermal Stability Stable up to 1,400°C Stable up to 2,000°C
Catalytic Use CO oxidation, Fenton reactions Dehydration, cracking

Al₂O₃’s higher surface area and acidity make it superior in hydrocarbon processing, whereas Fe₂O₃ excels in redox catalysis due to its variable oxidation states .

Coordination Complexes

Iron(III) Complexes vs. Chromium(III) Complexes

Property Fe(III)-Phenanthroline Cr(III)-EDTA
Stability Constant 10¹⁴–10¹⁶ 10²³
Redox Activity High (Fenton chemistry) Low
Applications Environmental pollutant degradation Water softening, detoxification

Fe³⁺ complexes are more redox-active, enabling catalytic degradation of organic pollutants, while Cr³⁺ complexes prioritize thermodynamic stability for sequestration .

Halides and Salts

Iron(III) Chloride (FeCl₃) vs. Iron(III) Nitrate (Fe(NO₃)₃)

Property FeCl₃ Fe(NO₃)₃
Solubility Highly soluble in water Hygroscopic, deliquescent
Reactivity Etching agent, Lewis acid catalyst Oxidizing agent in synthesis
Industrial Use PCB manufacturing, coagulant Explosives, nanomaterials

FeCl₃’s low cost and acidity dominate wastewater treatment, whereas Fe(NO₃)₃’s oxidizing capacity is leveraged in nanoparticle synthesis .

Key Research Findings

  • Phase Transformation : Fe₃O₄ converts to α-Fe₂O₃ at 900°C, forming a pure hexagonal phase ideal for magnetic materials .
  • Medical Applications : Fe(III)-thiourea complexes inhibit NUDT5 in breast cancer cells via hydrophobic interactions (MD simulations; binding energy: −9.2 kcal/mol) .
  • Environmental Remediation: Fe₂O₃ nanoparticles adsorb heavy metals (Cu²⁺, Pb²⁺) with >90% efficiency at pH 6–8 .

Biological Activity

Iron(3+), or ferric ion (Fe³⁺), is a critical element in biological systems, influencing various metabolic processes, cellular functions, and physiological responses. This article provides a comprehensive overview of the biological activity of Iron(3+), supported by data tables, case studies, and detailed research findings.

Role of Iron(3+) in Biological Systems

Iron is an essential trace element necessary for the survival of aerobic organisms. It plays a pivotal role in several biological processes, including:

  • Oxygen Transport : Iron is a key component of hemoglobin and myoglobin, facilitating oxygen transport in the blood and muscle tissues.
  • Metabolic Reactions : It is involved in electron transport chains and various enzymatic reactions, contributing to cellular respiration and energy production.
  • Gene Regulation : Iron influences gene expression related to iron metabolism and oxidative stress responses.

Antibacterial Activity

Research has demonstrated that Iron(3+) exhibits significant antibacterial properties. A study focused on the interaction between Iron(3+) and various bacterial strains showed that:

  • Bacteria can adsorb Fe³⁺ and reduce it to Fe²⁺, which is crucial for their growth under iron-limited conditions.
  • The bacteriostatic effects of Fe³⁺ were found to be concentration-dependent, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study: Antibacterial Mechanism

A study evaluated the effects of Fe³⁺ on four bacterial strains: Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Ralstonia solanacearum. The findings indicated:

  • Adsorption Dynamics : The adsorption of Fe³⁺ reached equilibrium within 5-10 minutes across all strains.
  • Inhibition Concentration : For E. coli, saturation occurred at 0.25 mmol/l, while R. solanacearum required 0.5 mmol/l for saturation.
  • Mechanism of Action : The inhibition was linked to the formation of hydroxyl radicals through Fenton reactions, leading to oxidative stress in bacterial cells .

Influence on Cellular Processes

Iron(3+) also affects various cellular processes beyond antibacterial activity:

  • Ferroptosis Induction : Recent studies have shown that certain iron complexes can induce ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This effect was observed in cancer cells treated with salopheneiron(III) complexes, where increased mitochondrial reactive oxygen species (mROS) led to cell death .

Table 1: Biological Effects of Iron(3+) Complexes

CompoundBiological EffectMechanism
Salopheneiron(III)Induces ferroptosisLipid peroxidation
Curcumin-oxime Fe(III) complexApoptotic effects on SW480 cellsActivation of caspase-3
Free Fe³⁺BacteriostaticHydroxyl radical formation

Iron Concentrations in Biological Matrices

The concentration of iron in biological matrices varies significantly among individuals based on dietary intake and physiological conditions. A study highlighted the following average iron concentrations:

Table 2: Iron Concentrations in Biological Matrices

ParameterControl Group (CG)Training Group (TG)
Plasma (μg/L)2023.37 ± 514.612486.51 ± 573.24
Serum (μg/L)1536.13 ± 416.291840.00 ± 583.64
Urine (μg/L)3.77 ± 0.993.62 ± 1.61

These findings indicate that physical training can significantly elevate plasma and serum iron levels, suggesting enhanced metabolic activity associated with iron .

Scientific Research Applications

1.1. Bioimaging and Sensing

Iron(3+) ions are utilized in the development of selective fluorescent probes for bioimaging. These probes exhibit fluorescence enhancement when binding to iron(3+), enabling the detection of iron concentrations in biological samples.

  • Key Findings:
    • Probes can detect iron(3+) down to nanomolar levels, demonstrating high selectivity and sensitivity.
    • Applications include monitoring iron levels in live cells, such as HeLa cells, with minimal toxicity observed .
Probe Type Detection Limit Cell Type Fluorescence Response
Rhodamine-based0.031 µMHeLaSignificant turn-on
Schiff base0.89 nMHeLaEnhanced emission

1.2. Antibacterial Properties

Research has shown that iron(3+) exhibits bacteriostatic effects by being adsorbed by bacteria and subsequently reduced to iron(2+). This mechanism is believed to involve the generation of hydroxyl free radicals, which inhibit bacterial growth.

  • Key Findings:
    • The effectiveness of iron(3+) is influenced by concentration, pH, and the presence of chelators.
    • Bacteria such as E. coli and S. aureus showed varying levels of adsorption and reduction capabilities .
Bacteria Saturation Concentration (mmol/l) Reduction to Fe2+
E. coli0.25Yes
S. aureus0.25Yes
R. solanacearum0.5Yes

2.1. Water Quality Monitoring

Iron(3+) ions are critical in developing analytical methods for monitoring water quality, particularly in detecting excess iron concentrations which can indicate pollution or contamination.

  • Key Findings:
    • Fluorescent probes have been developed that can detect iron(3+) in various water samples, providing a cost-effective solution for environmental monitoring .

2.2. Nanopigments

Iron(3+) is used in the production of nanopigments, which have applications in various industries including cosmetics and coatings.

  • Key Findings:
    • The use of iron(3+) in nanopigments raises concerns regarding inhalation exposure and potential health risks; however, detailed risk assessments are still needed .

Catalytic Applications

Iron(3+) compounds serve as effective catalysts in organic synthesis processes, particularly for acetylation reactions.

  • Key Findings:
    • Iron(3+) p-toluenesulfonate has been identified as an efficient catalyst for the acetylation of alcohols and phenols, showcasing its utility in synthetic chemistry .
Reaction Type Catalyst Used Efficiency
AcetylationIron(3+) p-toluenesulfonateHigh

Medical Research

Recent studies have highlighted the role of iron(3+) in cancer biology, particularly its involvement in reactivating telomerase in colorectal cancers.

  • Key Findings:
    • Iron overload has been linked to increased telomerase activity through mechanisms involving specific proteins like Pirin .

Preparation Methods

Direct Chlorination of Iron Metal

The most common industrial method for producing anhydrous iron(III) chloride (FeCl₃) involves the direct reaction of scrap iron with chlorine gas at elevated temperatures (300–500°C):

2Fe(s)+3Cl2(g)2FeCl3(g)2 \, \text{Fe} \, (s) + 3 \, \text{Cl}2 \, (g) \rightarrow 2 \, \text{FeCl}3 \, (g)

The gaseous product is rapidly cooled to prevent decomposition. Excess chlorine ensures complete conversion of intermediate FeCl₂ to FeCl₃. Annually, several hundred tons of FeCl₃ are produced via this method, primarily for water treatment and catalyst synthesis.

Oxidation of Ferrous Sulfate

Ferric sulfate (Fe₂(SO₄)₃), a key coagulant, is synthesized by oxidizing ferrous sulfate (FeSO₄) with oxygen under pressure. A patent describes the use of a copper ammonium sulfate catalyst (200 ppm) at 180–200°F and 100 psi pressure:

4FeSO4+2H2SO4+O22Fe2(SO4)3+2H2O4 \, \text{FeSO}4 + 2 \, \text{H}2\text{SO}4 + \text{O}2 \rightarrow 2 \, \text{Fe}2(\text{SO}4)3 + 2 \, \text{H}2\text{O}

Controlled sulfuric acid addition prevents excess acidity, ensuring high-purity Fe₂(SO₄)₃ solutions.

Laboratory-Scale Aqueous Synthesis

Hydrolysis of Iron(III) Salts

Iron(III) hydroxide (Fe(OH)₃) is precipitated by neutralizing Fe³⁺ solutions with bases. For example, adding NaOH to FeCl₃ yields a rust-brown gelatinous solid:

FeCl3+3NaOHFe(OH)3+3NaCl\text{FeCl}3 + 3 \, \text{NaOH} \rightarrow \text{Fe(OH)}3 + 3 \, \text{NaCl}

The product’s morphology depends on pH:

  • pH 2–4 : Colloidal Fe(OH)₃ forms, useful in water purification.

  • pH >6 : Crystalline β-FeOOH (akaganeite) precipitates, with a tetragonal structure (a = 1.048 nm, c = 0.3023 nm).

Electrochemical Oxidation

Electrolysis of iron anodes in NaCl electrolytes produces Fe³⁺ via oxidation. A setup with iron and graphite electrodes (6 hours, 10 g NaCl/200 mL H₂O) generates hydrated Fe₂O₃·nH₂O, which dehydrates at 150°C to α-Fe₂O₃.

Controlled Precipitation for Nanomaterials

Coprecipitation of Iron Oxide Nanoparticles

Magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) nanoparticles are synthesized by coprecipitating Fe²⁺ and Fe³⁺ salts in a 1:2 molar ratio under alkaline conditions:

Fe2++2Fe3++8OHFe3O4+4H2O\text{Fe}^{2+} + 2 \, \text{Fe}^{3+} + 8 \, \text{OH}^- \rightarrow \text{Fe}3\text{O}4 + 4 \, \text{H}_2\text{O}

Key variables :

  • pH : 8–10 for uniform size distribution.

  • Ionic strength : Higher NaCl concentrations reduce particle aggregation.

Sol-Gel Synthesis

Iron(III) glycerolate, a biocompatible precursor, is prepared by reacting FeCl₃ with glycerol and NaOH at 180°C:

FeCl3+3C3H8O3+3NaOHFe(C3H5O3)3+3NaCl+3H2O\text{FeCl}3 + 3 \, \text{C}3\text{H}8\text{O}3 + 3 \, \text{NaOH} \rightarrow \text{Fe}(\text{C}3\text{H}5\text{O}3)3 + 3 \, \text{NaCl} + 3 \, \text{H}_2\text{O}

This method yields spherical nanoparticles (20–50 nm) suitable for drug delivery.

Advanced Coordination Chemistry Approaches

Synthesis of Iron(III) Complexes

Amine-bis(phenolate) ligands form stable Fe³⁺ complexes. For example, reacting FeCl₃ with isopropyl-N,N-bis(2-methylene-4-t-butyl-6-methylphenol) (H₂L1) and NEt₃ yields [NEt₃H][FeCl₂L1], a trigonal bipyramidal complex.

Chelation with Ethylenediaminetetraacetate (EDTA)

Fe³⁺ forms a 1:1 complex with EDTA, enabling precise volumetric analysis. Back-titration with bismuth nitrate quantifies Fe³⁺ in solutions:

Fe3++H2EDTA2FeEDTA+2H+\text{Fe}^{3+} + \text{H}_2\text{EDTA}^{2-} \rightarrow \text{FeEDTA}^- + 2 \, \text{H}^+

Environmental and Economic Considerations

Resource Utilization

Patents highlight methods to convert Fe³⁺-rich industrial waste (e.g., pickling liquor) into iron oxide pigments. Mixing Fe(OH)₃ colloids with Fe²⁺ solutions at 30–120°C produces acicular iron oxide yellow (α-FeOOH).

Cost-Effective Coagulant Synthesis

Aqueous Fe³⁺ solutions prepared from Fe²⁺ salts and concentrated H₂SO₄ achieve 90–98% contaminant removal at 1/3 the cost of commercial Fe₂(SO₄)₃ .

Q & A

Q. Q1. What experimental methodologies are most effective for synthesizing and characterizing Iron(3+) complexes with high purity?

Answer: Synthesis of Iron(3+) complexes often employs techniques like coprecipitation, sol-gel methods, or hydrothermal synthesis, depending on the target compound (e.g., oxides, coordination complexes). Characterization requires multi-modal approaches:

  • X-ray diffraction (XRD) for crystallographic structure validation.
  • X-ray photoelectron spectroscopy (XPS) to confirm oxidation state (+3) and ligand coordination.
  • Mössbauer spectroscopy for electronic environment analysis, particularly for Fe³⁺ in magnetic materials .
    Ensure reproducibility by controlling pH, temperature, and precursor ratios during synthesis. Document deviations in protocols to troubleshoot impurities .

Q. Q2. How can researchers assess the stability of Iron(3+) compounds under varying environmental conditions (e.g., pH, redox potential)?

Answer: Stability studies involve:

  • Electrochemical methods (cyclic voltammetry) to probe redox behavior.
  • Spectrophotometric titration to monitor ligand dissociation or hydrolysis under acidic/basic conditions.
  • Long-term aging experiments coupled with XRD or FTIR to detect phase changes.
    Controlled anaerobic chambers may be necessary to isolate redox-sensitive systems from atmospheric oxygen .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the role of Iron(3+) in catalytic processes (e.g., Fenton reactions, water oxidation), and how can conflicting kinetic data be resolved?

Answer: Mechanistic studies require:

  • In situ spectroscopy (e.g., Raman, UV-Vis) to track intermediate species during catalysis.
  • Isotopic labeling (e.g., ¹⁸O) to elucidate oxygen transfer pathways in water oxidation.
  • Computational modeling (DFT) to validate proposed reaction coordinates.
    Contradictions in kinetic data (e.g., rate constants across studies) often stem from differences in reactant concentrations, solvent effects, or catalyst surface area. Meta-analyses comparing experimental conditions (pH, temperature, co-catalysts) can reconcile discrepancies .

Q. Q4. How do Iron(3+) interactions with biological macromolecules (e.g., transferrin, ferritin) influence cellular iron homeostasis, and what methodological challenges arise in mimicking physiological conditions?

Answer: Investigate via:

  • Circular dichroism (CD) to monitor conformational changes in proteins upon Fe³⁺ binding.
  • Isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry.
  • Cell culture models with iron chelators/fluorescent probes (e.g., calcein) to track intracellular Fe³⁺ distribution.
    Challenges include replicating the redox-buffered cellular environment (use of glutathione/NADPH systems) and avoiding non-specific iron precipitation in vitro .

Q. Q5. What strategies address inconsistencies in computational predictions versus experimental observations for Iron(3+) electronic structure and magnetic properties?

Answer: Discrepancies often arise from approximations in density functional theory (DFT) or neglect of relativistic effects. Mitigate via:

  • Hybrid functionals (e.g., B3LYP) to improve exchange-correlation energy accuracy.
  • Ab initio ligand field theory (AILFT) for spin-state energetics in coordination complexes.
  • High-field magnetometry (SQUID) to cross-validate calculated magnetic moments.
    Transparent reporting of computational parameters (basis sets, solvation models) is critical for reproducibility .

Data Analysis and Contradiction Management

Q. Q6. How should researchers design experiments to resolve contradictory reports on the bioavailability of Iron(3+) nanoparticles in environmental or biomedical contexts?

Answer: Implement comparative studies with:

  • Standardized dissolution assays (e.g., simulated body fluid for biomedical studies).
  • Size- and surface-functionalization controls to isolate variables affecting dissolution kinetics.
  • Synchrotron-based techniques (XANES/EXAFS) to quantify speciation in complex matrices.
    Statistical meta-regression can identify confounding factors (e.g., organic matter in environmental studies) .

Methodological Innovation

Q. Q7. What advanced spectroscopic techniques are emerging to probe the short-lived intermediates of Iron(3+) in photochemical reactions?

Answer: Utilize ultrafast methods:

  • Femtosecond transient absorption spectroscopy to capture Fe³⁺ ligand-to-metal charge transfer (LMCT) states.
  • Time-resolved X-ray absorption spectroscopy (TR-XAS) at free-electron laser facilities for atomic-scale temporal resolution.
  • EPR spin trapping to detect radical species generated during photoreactions.
    Collaboration with synchrotron facilities is often necessary for access to these tools .

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